{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone
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Overview
Description
{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone is a complex organic compound that features a pyrimidine ring, a phenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a precursor such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is formed through cyclization reactions.
Amination: The pyrimidine ring is then aminated to introduce the amino group at the 2-position.
Coupling with Phenyl Group: The aminated pyrimidine is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then coupled with the phenyl group through a condensation reaction.
Final Coupling: The final step involves coupling the morpholine-phenyl intermediate with the pyrimidine-phenyl intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholine rings.
Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate these targets, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone
- {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylpiperidin-4-yl)methanone
- {4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylpyrrolidin-4-yl)methanone
Uniqueness
The uniqueness of This compound lies in its combination of a pyrimidine ring, a phenyl group, and a morpholine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C23H24N4O2/c1-16-14-17(2)25-23(24-16)26-20-10-8-19(9-11-20)22(28)27-12-13-29-21(15-27)18-6-4-3-5-7-18/h3-11,14,21H,12-13,15H2,1-2H3,(H,24,25,26) |
InChI Key |
TVQKKQQXPFEPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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